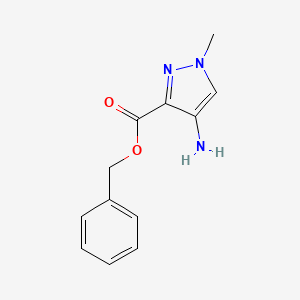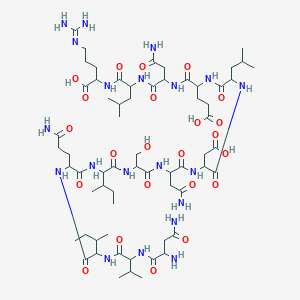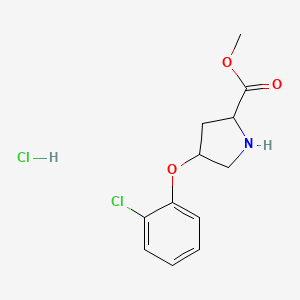![molecular formula C9H16N2OS B12106939 (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the (3-Methoxypropyl) Group: This step involves the alkylation of the thiazole ring with 3-methoxypropyl halide under basic conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially converting the thiazole to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is used as a building block for synthesizing more complex molecules. Its thiazole ring is a versatile scaffold for creating compounds with potential catalytic properties.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities . This compound could be explored for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, thiazole-containing compounds have been investigated for their anti-inflammatory, analgesic, and anticancer properties . This compound could be a candidate for drug development targeting these areas.
Industry
Industrially, this compound could be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activity.
1-(1,3-Thiazol-2-yl)ethanamine: A simpler analog without the (3-methoxypropyl) group.
2-Aminothiazole: Another thiazole derivative with significant biological activity.
Uniqueness
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to the presence of the (3-methoxypropyl) group, which can enhance its solubility and potentially its biological activity. This modification can also influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H16N2OS |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
3-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H16N2OS/c1-8(9-11-5-7-13-9)10-4-3-6-12-2/h5,7-8,10H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
RXJAXFGLOWPTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CS1)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)



![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)







![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)
